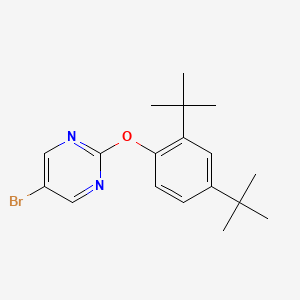

5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine

Description

Properties

IUPAC Name |

5-bromo-2-(2,4-ditert-butylphenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BrN2O/c1-17(2,3)12-7-8-15(14(9-12)18(4,5)6)22-16-20-10-13(19)11-21-16/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQQDVNLUQDFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC2=NC=C(C=N2)Br)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650601 | |

| Record name | 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017788-99-6 | |

| Record name | 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation: 5-Bromo-2,4-dichloropyrimidine

5-Bromo-2,4-dichloropyrimidine is a key intermediate that can be synthesized or commercially obtained. It is described as a colorless oil and is widely used as a starting reagent for preparing trisubstituted pyrimidines, including 5-bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine, via nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) to Introduce Phenoxy Group

The critical step is the substitution of a chlorine atom at the 2-position of 5-bromo-2,4-dichloropyrimidine with 2,4-di-tert-butylphenol. This reaction typically proceeds under basic conditions to deprotonate the phenol, forming the phenolate ion, which acts as the nucleophile.

- Base: Potassium carbonate or sodium hydride to generate the phenolate,

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO),

- Temperature: Elevated temperatures (80–120 °C) to facilitate substitution,

- Reaction time: Several hours (4–12 hours),

- Inert atmosphere (nitrogen or argon) to prevent oxidation.

The reaction selectively replaces one chlorine atom at the 2-position, leaving the bromine at the 5-position intact due to its lower reactivity under these conditions.

Alternative Synthetic Route: One-Step Pyrimidine Ring Formation

A patented method describes a one-step synthesis of 5-bromo-2-substituted pyrimidines by reacting 2-bromomalonaldehyde with amidine compounds. While this method is efficient for 5-bromo-2-substituted pyrimidines, it is more general and may require adaptation for bulky phenoxy substituents like 2,4-di-tert-butylphenoxy.

Detailed Reaction Example (Adapted for this compound)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 5-Bromo-2,4-dichloropyrimidine + 2,4-di-tert-butylphenol + K2CO3 | Stir in DMF at 100 °C under N2 for 6 hours | High selectivity for substitution at 2-position |

| 2 | Workup with water and extraction with dichloromethane | Organic layer washed with brine, dried over MgSO4 | Removal of inorganic salts and impurities |

| 3 | Purification by column chromatography or recrystallization | Isolate pure this compound | Typical yields: 60–75% |

Research Findings and Analytical Data

- The nucleophilic substitution proceeds with good regioselectivity due to the electronic and steric effects on the pyrimidine ring.

- The bulky tert-butyl groups on the phenol increase the nucleophilicity of the phenolate ion and improve the stability of the product.

- The bromine atom at the 5-position remains intact, allowing further functionalization if desired.

- Analytical techniques such as HPLC, NMR, and mass spectrometry confirm the structure and purity of the product.

Comparative Table of Preparation Methods

Chemical Reactions Analysis

5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the pyrimidine ring critically influence molecular properties:

Steric and Electronic Effects

- Target Compound: The 2,4-di-tert-butylphenoxy group introduces substantial steric bulk, which may impede nucleophilic attack at the pyrimidine ring, reducing reactivity in substitution reactions.

- 5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine: The electron-withdrawing trifluoromethoxy group increases the electrophilicity of the pyrimidine ring, facilitating nucleophilic substitution. However, its smaller size compared to tert-butyl groups reduces steric hindrance .

- 5-Bromo-2-(tert-butylacetylene-1-yl)pyrimidine : The tert-butylacetylene substituent combines steric bulk with a rigid triple bond. This structure showed a 99% yield in synthesis, suggesting stability under reaction conditions .

Solubility and Bioavailability

- 5-Bromo-2-(piperazin-1-yl)pyrimidine : The piperazine group enhances water solubility due to its basic nitrogen atoms, as evidenced by its use in pharmaceutical intermediates .

- 5-Bromo-2-(p-tolyloxy)pyrimidine : The p-tolyl group offers moderate lipophilicity (molecular weight: 265.11) and a purity of 97%, making it suitable for organic synthesis .

Crystallographic and Structural Insights

- 5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine : X-ray crystallography revealed a dihedral angle of 10.81° between pyrimidine and pyrazoline rings, with nitro groups perpendicular to the core. Such structural data highlight how substituent orientation affects molecular packing and solid-state properties .

- 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine : The siloxy group provides steric protection for sensitive functional groups, as seen in its use in radiofluorination reactions .

Key Data Table for Selected Analogs

| Compound Name | Molecular Weight | Substituent Type | Key Property | Application Insight |

|---|---|---|---|---|

| 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine | ~350 (estimated) | Bulky aryloxy | High lipophilicity, steric shielding | Catalyst or ligand in organometallics |

| 5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine | 319.12 | Electron-withdrawing | Enhanced electrophilicity | Intermediate for agrochemicals |

| 5-Bromo-2-(piperazin-1-yl)pyrimidine | 243.0 | Basic heterocycle | Improved water solubility | Pharmaceutical lead optimization |

| 5-Bromo-2-(p-tolyloxy)pyrimidine | 265.11 | Moderately lipophilic | High purity (97%) | Organic synthesis building block |

Biological Activity

5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a bulky di-tert-butylphenoxy group attached to a pyrimidine ring. This structural configuration contributes to its lipophilicity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H18BrN1O |

| Molecular Weight | 305.22 g/mol |

| Log P (octanol-water) | 4.25 |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : A study demonstrated that a related pyrimidine derivative inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 5 µM, suggesting significant anticancer potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrimidines are known to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Table 2: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 8 | Staphylococcus aureus (MRSA) |

| 5-Bromo-3-methylpyrimidine | 16 | Escherichia coli |

| 5-Bromo-2-pyridinylpyrimidine | 32 | Pseudomonas aeruginosa |

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidines has been highlighted in various studies. The bulky substituents on the pyrimidine ring may enhance its interaction with inflammatory pathways.

- Case Study : In a model of induced inflammation in mice, a derivative exhibited a reduction in paw edema by up to 50% compared to control groups .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and bacterial metabolism.

- Receptor Modulation : Interaction with tyrosine kinase receptors has been observed, which is crucial for cellular signaling pathways in cancer.

- Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties that may contribute to their anticancer and anti-inflammatory effects.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves bromination of a pyrimidine precursor. A common approach uses brominating agents like N-bromosuccinimide (NBS) with catalysts such as FeBr₃ to achieve regioselectivity at the 5-position of the pyrimidine ring . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature control : Maintain 0–25°C to minimize side reactions.

- Stoichiometry : Use 1.1–1.3 equivalents of brominating agent to avoid over-bromination.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., tert-butyl groups at 2,4-positions; bromine at pyrimidine-5) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% as per supplier specifications) .

- Melting point : Literature values (e.g., 193–196°C for analogs) help validate crystallinity .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 433.08 g/mol).

Q. What are the key considerations for storing and handling this compound to maintain stability?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the phenoxy group.

- Handling : Prepare stock solutions in anhydrous DMSO or ethanol to enhance solubility and stability during biological assays .

Advanced Research Questions

Q. How does this compound interact with kinase proteins, and what experimental approaches can elucidate its mechanism of action?

- Methodological Answer :

- Kinase inhibition assays : Use ATP-Glo™ or radioactive [γ-³²P]ATP assays to measure IC₅₀ values .

- Structural studies : X-ray crystallography or cryo-EM of the compound bound to kinases (e.g., CDK2) identifies binding motifs .

- Computational docking : Molecular dynamics simulations (e.g., Schrödinger Suite) predict binding affinities and guide mutagenesis studies.

- Cellular validation : Western blotting for phosphorylation status of downstream targets (e.g., Rb protein in cell cycle regulation) .

Q. What strategies resolve discrepancies in biological activity data across different studies using this compound?

- Methodological Answer :

- Purity verification : Re-analyze batches via HPLC to rule out impurities (>98% purity required) .

- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition).

- Solvent controls : Ensure DMSO concentrations are ≤0.1% to avoid cytotoxicity artifacts.

- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to identify outlier conditions .

Q. How can researchers design experiments to determine the compound's role in modulating transcription regulation pathways?

- Methodological Answer :

- Chromatin immunoprecipitation (ChIP-seq) : Identify DNA regions bound by transcription factors (e.g., NF-κB) in the presence of the compound .

- RNA-seq : Profile transcriptional changes in treated vs. untreated cells (focus on pathways like apoptosis or cell cycle).

- siRNA knockdown : Silence candidate targets (e.g., HDACs) to assess functional synergy or antagonism with the compound.

- Dose-dependent studies : Vary concentrations (1 nM–10 µM) to establish a threshold for transcriptional modulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.